(2E,4E)-N-(4-{5-[(2E,4E)-hexa-2,4-dienoylamino]-1H-benzimidazol-2-yl}phenyl)hexa-2,4-dienamide
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Overview
Description
The compound (2E,4E)-N-(2-{4-[(2E,4E)-HEXA-2,4-DIENAMIDO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)HEXA-2,4-DIENAMIDE is a complex organic molecule characterized by its conjugated double bonds and benzodiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N-(2-{4-[(2E,4E)-HEXA-2,4-DIENAMIDO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)HEXA-2,4-DIENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Hexa-2,4-dienamide Moiety: This involves the coupling of the benzodiazole core with hexa-2,4-dienoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Coupling: The final step involves the coupling of the intermediate with another molecule of hexa-2,4-dienoic acid under similar conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-N-(2-{4-[(2E,4E)-HEXA-2,4-DIENAMIDO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)HEXA-2,4-DIENAMIDE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced amides, amines.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
(2E,4E)-N-(2-{4-[(2E,4E)-HEXA-2,4-DIENAMIDO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)HEXA-2,4-DIENAMIDE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system and benzodiazole core.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2E,4E)-N-(2-{4-[(2E,4E)-HEXA-2,4-DIENAMIDO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)HEXA-2,4-DIENAMIDE involves its interaction with molecular targets such as DNA and proteins. The conjugated system allows for intercalation into DNA, disrupting its structure and function. Additionally, the compound can bind to proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
(2E,4E)-N-(2-{4-[(2E,4E)-HEXA-2,4-DIENAMIDO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)HEXA-2,4-DIENAMIDE: is unique due to its combination of a benzodiazole core and conjugated hexa-2,4-dienamide moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique electronic properties.
Properties
Molecular Formula |
C25H24N4O2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2E,4E)-N-[4-[6-[[(2E,4E)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C25H24N4O2/c1-3-5-7-9-23(30)26-19-13-11-18(12-14-19)25-28-21-16-15-20(17-22(21)29-25)27-24(31)10-8-6-4-2/h3-17H,1-2H3,(H,26,30)(H,27,31)(H,28,29)/b5-3+,6-4+,9-7+,10-8+ |
InChI Key |
XNUWQWXHNRAEOX-MIIZMDLZSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)/C=C/C=C/C |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C=CC=CC |
Origin of Product |
United States |
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